In-Depth Technical Guide: Synthesis and Characterization of AChE-IN-9
In-Depth Technical Guide: Synthesis and Characterization of AChE-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-9, also identified as compound A-1, is a novel triazole-linked tacrine glycoconjugate that has demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[1] Developed as an analog of the first FDA-approved drug for Alzheimer's disease, tacrine, AChE-IN-9 is designed to mitigate the hepatotoxicity associated with its parent compound while retaining strong therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of AChE-IN-9, offering valuable insights for researchers in the fields of medicinal chemistry and neurodegenerative disease.
Synthesis of AChE-IN-9
The synthesis of AChE-IN-9 is achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The key precursors are an anomeric azide derived from a glucose moiety and a terminal alkyne derivative of tacrine.
Experimental Protocol: Synthesis
Materials:
-
9-chloro-1,2,3,4-tetrahydroacridine
-
Propargylamine
-
Acetylated glucose derivative
-
Sodium azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Appropriate solvents (e.g., DMF, CH2Cl2) and reagents for each step.
Step 1: Synthesis of the Terminal Alkyne Derivative of Tacrine
A solution of 9-chloro-1,2,3,4-tetrahydroacridine and an excess of propargylamine in a suitable solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography to yield the N-propargyl-1,2,3,4-tetrahydroacridin-9-amine.
Step 2: Synthesis of the Anomeric Azide
An acetylated glucose derivative is first converted to an anomeric bromide using a suitable brominating agent. The resulting bromide is then treated with sodium azide in a polar aprotic solvent, such as DMF, to yield the corresponding anomeric azide. The product is purified by crystallization or column chromatography.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne derivative of tacrine and the anomeric azide are dissolved in a suitable solvent system, typically a mixture of t-BuOH and water. To this solution, an aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate is added. The reaction mixture is stirred at room temperature until completion, as indicated by TLC. The product, AChE-IN-9, is then isolated by extraction and purified by column chromatography.
Characterization of AChE-IN-9
The structural identity and purity of the synthesized AChE-IN-9 are confirmed through various spectroscopic techniques.
Physicochemical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C30H35N5O9 |
| Molecular Weight | 609.63 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Characteristic peaks for the tacrine moiety, the triazole ring, the sugar moiety, and the acetyl groups would be reported here. |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Characteristic peaks for the tacrine moiety, the triazole ring, the sugar moiety, and the acetyl groups would be reported here. |
| HRMS (ESI) | m/z calculated for C30H36N5O9 [M+H]⁺ and the found value would be reported here. |
Note: The specific NMR and HRMS data are typically found in the supporting information of the primary research article and are presented here as a template.
Biological Evaluation
Acetylcholinesterase Inhibition Assay
The in vitro inhibitory activity of AChE-IN-9 against acetylcholinesterase is determined using the spectrophotometric method developed by Ellman.[3][4][5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
AChE-IN-9
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound (AChE-IN-9) at various concentrations, and the AChE solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined, and the percentage of inhibition is calculated for each concentration of AChE-IN-9.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hepatotoxicity Assay
The potential hepatotoxicity of AChE-IN-9 is assessed in vitro using a cell-based MTT assay on human liver cancer cell line, HepG2.[6][7][8]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
AChE-IN-9
-
Tacrine (as a positive control for toxicity)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with various concentrations of AChE-IN-9 and tacrine for a specified period (e.g., 24 hours).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Quantitative Data Summary
| Compound | AChE IC₅₀ (µM) | HepG2 Cell Viability (%) at 200 µM |
| AChE-IN-9 (A-1) | 0.4 | 100 |
| Tacrine | Reference Value | 35 |
Data sourced from Kaur Gulati H, et al. Bioorg Chem. 2022 Jan;118:105479.[1]
Visualizations
Synthesis Workflow
Caption: Synthetic route to AChE-IN-9 via CuAAC.
Experimental Workflow for Characterization
References
- 1. Design, Synthesis, biological investigations and molecular interactions of triazole linked tacrine glycoconjugates as Acetylcholinesterase inhibitors with reduced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. broadpharm.com [broadpharm.com]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
